7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Description
Properties
IUPAC Name |
7-thiophen-2-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-16(19)10-6-12(15-2-1-5-22-15)17-11-8-14-13(7-9(10)11)20-3-4-21-14/h1-2,5-8H,3-4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQATEOFTMUMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847508-31-0 | |
| Record name | 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the dioxin ring through an intramolecular cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of recyclable catalysts to reduce waste .
Chemical Reactions Analysis
Types of Reactions
7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid exhibit potent inhibitory effects on cancer cell lines. One study highlighted its role as a BCR-ABL kinase inhibitor, which is crucial in treating chronic myeloid leukemia (CML). The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation makes it a candidate for further drug development .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its unique structure enhances its interaction with microbial membranes, leading to increased permeability and cell death. This characteristic positions it as a potential lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance .
Fluorescent Probes
Due to its distinct electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics allow for tracking cellular processes and interactions in real-time, providing insights into cellular mechanisms and disease progression .
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | BCR-ABL kinase inhibition | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Fluorescent Probes | Utilized in biological imaging |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of K562 leukemia cells by inducing apoptosis. The mechanism was linked to the inhibition of the BCR-ABL tyrosine kinase pathway, highlighting its potential as a targeted therapy for CML patients.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that derivatives of this compound exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further exploration of its mechanism of action and potential formulation into therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
Key structural analogs differ primarily in the substituent at the 7-position of the quinoline-dioxino scaffold:
Key Observations :
- Thiophen-2-yl (target compound): The sulfur atom increases lipophilicity and may enhance binding to metalloenzymes or receptors.
- Cyclopropyl : Aliphatic substitution could improve metabolic stability compared to aromatic groups, making it a candidate for drug development .
- 2-Furyl : The oxygen atom in furan may reduce lipophilicity but increase hydrogen-bonding capacity, influencing pharmacokinetics .
Physicochemical Properties
- Melting Points :
- Solubility : Aliphatic substituents (e.g., cyclopropyl) may enhance aqueous solubility compared to aromatic thiophene or furan groups .
Q & A
Q. What are the recommended synthetic routes for 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid?
A common approach involves multi-step functionalization of the quinoline core. For example:
- Step 1 : Introduce the thiophene moiety via nucleophilic substitution or cross-coupling reactions, as seen in analogous thiophene-containing quinoline derivatives .
- Step 2 : Lactamization or cyclization to form the dioxino ring system. Evidence from related compounds suggests using polyphosphoric acid (PPA) as a catalyst for intramolecular cyclization .
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester precursors under alkaline conditions .
Q. Key Considerations :
Q. How can the structure of this compound be confirmed experimentally?
Methodological workflow :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the dioxino-thiophene-quinoline fused ring system, as demonstrated for structurally similar compounds (e.g., 2,3-dihydrothieno[3,2-b]quinolines) .
- NMR spectroscopy : Assign peaks using - and -NMR. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (doublets or triplets).
- Quinoline protons: δ 8.2–9.1 ppm (aromatic region).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] or [M–H] ions) .
Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data for this compound is limited, extrapolate from related quinoline-carboxylic acids and thiophene derivatives:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis steps involving volatile solvents .
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid moisture due to hydrolytic sensitivity of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Case Example : If antibacterial and anti-inflammatory activities conflict across studies:
- Experimental design : Standardize assays (e.g., MIC for antibacterial activity; COX-2 inhibition for anti-inflammatory evaluation) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial tests; indomethacin for anti-inflammatory assays) .
- Statistical analysis : Use ANOVA with post-hoc tests to validate reproducibility across replicates .
Data Interpretation : Cross-reference with structural analogs (e.g., substituent effects on thiophene or quinoline rings) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt formation : React the carboxylic acid group with sodium bicarbonate to form water-soluble sodium salts .
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance bioavailability .
- Pro-drug derivatization : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Validation : Measure logP values (e.g., shake-flask method) and compare with computational predictions (e.g., ChemAxon) .
Q. How do modifications to the thiophene or dioxino rings affect pharmacological activity?
Structure-Activity Relationship (SAR) Insights :
- Thiophene substitution : Electron-withdrawing groups (e.g., –NO) enhance antibacterial activity but reduce solubility .
- Dioxino ring size : Smaller fused rings (e.g., replacing dioxino with oxazino) may alter binding affinity to target enzymes .
- Quinoline core fluorination : Improves metabolic stability, as seen in fluoroquinolone antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
